molecular formula C19H12F3N3O3 B2472029 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 864923-13-7

2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2472029
CAS No.: 864923-13-7
M. Wt: 387.318
InChI Key: PLVPHMNNSLHLEY-UHFFFAOYSA-N
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Description

2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H12F3N3O3 and its molecular weight is 387.318. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods and Structural Characterization

One of the primary areas of research related to compounds with complex cyclic structures involves the development of efficient synthetic methods and the characterization of their crystal structures. For instance, the three-component condensation for synthesizing ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo structures has been explored, highlighting productive synthesis methods and the use of single-crystal X-ray diffraction (XRD) for structural determination (Magerramov et al., 2010). Such methodologies are crucial for advancing the synthesis of complex molecules and for understanding their structural properties, which are essential for determining potential applications in various fields, including materials science and pharmaceuticals.

Potential Pharmacological Applications

Research on structurally similar compounds has also investigated their potential pharmacological applications. The synthesis of analogs and derivatives of known bioactive structures, such as those related to acetamides and oxadiazines, often aims to discover new therapeutic agents. For example, the development of environmental-friendly syntheses for compounds with potential analgesic and antipyretic properties has been reported, showcasing the interest in such compounds for drug design and discovery (Reddy et al., 2014). Although direct references to the specific compound are not available, these studies underscore the broader interest in exploring the pharmacological potentials of novel synthetic compounds.

Properties

IUPAC Name

2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O3/c20-19(21,22)11-5-7-12(8-6-11)24-15(26)9-25-10-23-16-13-3-1-2-4-14(13)28-17(16)18(25)27/h1-8,10H,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVPHMNNSLHLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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